Home > Products > Screening Compounds P90210 > Nomifensine maleate
Nomifensine maleate - 24524-90-1

Nomifensine maleate

Catalog Number: EVT-445006
CAS Number: 24524-90-1
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An isoquinoline derivative that prevents dopamine reuptake into synaptosomes. The maleate was formerly used in the treatment of depression. It was withdrawn worldwide in 1986 due to the risk of acute hemolytic anemia with intravascular hemolysis resulting from its use. In some cases, renal failure also developed. (From Martindale, The Extra Pharmacopoeia, 30th ed, p266)
Source and Classification

Nomifensine maleate is derived from the phenethylamine class of compounds. Its chemical structure allows it to interact with neurotransmitter systems, particularly those involving norepinephrine and dopamine. The compound is categorized under antidepressants and is specifically noted for its unique mechanism of action compared to traditional tricyclic antidepressants.

Synthesis Analysis

The synthesis of nomifensine maleate involves several steps, starting from basic organic compounds. While detailed proprietary synthesis methods are often not publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis typically begins with 3-(dimethylamino)-1-phenylpropan-1-one.
  2. Key Reactions: The process may involve the formation of an amine through reductive amination or similar reactions.
  3. Salt Formation: The maleate salt is formed by reacting the base form of nomifensine with maleic acid, which helps enhance solubility and stability.

Parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Nomifensine maleate has a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H20_{20}N2_2O4_4
  • Molecular Weight: Approximately 316.35 g/mol
  • Structural Features: The compound contains a phenyl ring, a dimethylamino group, and a propanone moiety. The presence of the maleate group contributes to its pharmacological properties and solubility.

The three-dimensional conformation of nomifensine allows it to effectively bind to neurotransmitter transporters, influencing its pharmacodynamics.

Chemical Reactions Analysis

Nomifensine maleate can undergo various chemical reactions typical for amines and esters:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release the active amine.
  2. Oxidation: Under certain conditions, the dimethylamino group can be oxidized.
  3. Reactions with Acids/Bases: The compound can form salts with various acids or react with bases, affecting its solubility and bioavailability.

Understanding these reactions is crucial for drug formulation and stability studies.

Mechanism of Action

The primary mechanism of action for nomifensine maleate involves:

  • Inhibition of Reuptake: It inhibits the reuptake of norepinephrine and dopamine at synaptic clefts, increasing their availability in the brain.
  • Neurotransmitter Modulation: By modulating neurotransmitter levels, it helps alleviate symptoms of depression and anxiety.

Research indicates that this dual action on norepinephrine and dopamine may contribute to its efficacy in treating mood disorders while minimizing some side effects associated with other antidepressants.

Physical and Chemical Properties Analysis

Nomifensine maleate exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the maleate salt; solubility can vary with pH.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain efficacy.

These properties are essential for developing dosage forms that ensure consistent therapeutic outcomes.

Applications

Nomifensine maleate has been primarily used in clinical settings for:

  • Antidepressant Therapy: Effective in managing major depressive disorder.
  • Research Applications: Studied for its potential effects on other neurological conditions due to its influence on neurotransmitter systems.

Despite its withdrawal from many markets due to safety concerns (including risks of neurotoxicity), research continues into its mechanisms and potential applications in pharmacotherapy.

Synthesis and Structural Optimization of Nomifensine Maleate

Historical Synthesis Pathways and Key Intermediate Compounds

Nomifensine’s core structure is an 8-amino-4-phenyl-1,2,3,4-tetrahydroisoquinoline. The original synthesis, patented by Hoechst AG in 1971 (US Patent 3,577,424), employed a multi-step sequence starting from N-methyl-2-nitrobenzylamine (1). This intermediate underwent alkylation with phenacyl bromide (2) to yield a nitroketone intermediate (3). Catalytic hydrogenation (Raney Nickel) reduced the nitro group to an amine, generating aminoketone (4), which was subsequently reduced with sodium borohydride to aminoalcohol (5). Final acid-catalyzed ring closure furnished nomifensine free base (6) [1] [9].

A significant alternative pathway utilized a phthalimido-protected intermediate (5). This approach involved a three-component Hantzsch condensation, followed by deprotection with hydrazine hydrate or KOH/acidification to yield the free base. While effective, this method introduced complexity in the deprotection step. To streamline this, a trityl-protected precursor was later developed. Trityl removal via benzenesulfonic acid in methanol directly yielded nomifensine besylate, though the maleate salt remained clinically preferred during initial development [8] [9].

Key intermediates critically influenced purity and yield:

  • Nitroketone (3): Impurities here propagated through subsequent steps.
  • Aminoketone (4): Required precise reduction control to avoid over-reduction or side reactions.
  • Aminoalcohol (5): Cyclization conditions (acid type, temperature, solvent) profoundly impacted the formation of the tetrahydroisoquinoline ring and minimization of dimeric byproducts [1] [3].

Table 1: Key Intermediates in Nomifensine Synthesis

IntermediateChemical NameCAS NumberPrimary FunctionCritical Synthesis Parameter
1N-methyl-2-nitrobenzylamine56222-08-3Nucleophile for alkylationPurity >98% to avoid alkylation byproducts
32-(N-methyl-N-(2-nitrobenzyl)amino)-1-phenylethanoneN/A (CID:15326127)Precursor for nitro reductionCrystallization control for optimal yield
42-(N-methyl-N-(2-aminobenzyl)amino)-1-phenylethanoneN/A (CID:15113381)Source of primary amine for cyclizationStrict exclusion of oxygen during hydrogenation
52-(N-methyl-N-(2-aminobenzyl)amino)-1-phenylethanol65514-97-8Direct cyclization precursorStereoselectivity in borohydride reduction

Stereochemical Considerations in Tetrahydroisoquinoline Derivatives

Nomifensine possesses a chiral center at the C4 position of the tetrahydroisoquinoline ring, generating (R)- and (S)- enantiomers. Early pharmacological studies identified the (S)-enantiomer as the primary mediator of dopamine reuptake inhibition, exhibiting significantly greater potency (approximately 3-5 fold) than the (R)-enantiomer at the human dopamine transporter (DAT) [4] [9]. This stereoselectivity arises from differential binding within the DAT’s hydrophobic pocket, where the (S)-configuration optimally aligns the phenyl ring and amine moiety with key receptor sub-sites [6] [14].

Synthesis of enantiopure nomifensine presented challenges:

  • Racemic Synthesis Resolution: Initial manufacturing produced the racemate. Resolution involved diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives), followed by fractional crystallization. This process was costly and lowered overall yield [9].
  • Asymmetric Synthesis: Later routes explored chiral catalysts or auxiliaries during key steps like the phenacyl bromide alkylation or the borohydride reduction of aminoketone (4). While improving enantiomeric excess (ee), these methods often suffered from catalyst cost or complex auxiliary removal [4].

Crucially, metabolites retained stereochemical influence. The active metabolite M1 (4'-hydroxynomifensine), formed via hepatic cytochrome P450, preserved the parent compound’s stereochemistry. M1 demonstrated potent dopaminergic activity comparable to (S)-nomifensine in striatal microinjection studies, inducing hyperactivity and stereotypy. In contrast, the metabolite M3 (3-hydroxy-4-methoxyphenyl derivative) showed markedly reduced activity, highlighting the importance of the hydroxylation position and stereochemistry for dopaminergic effects [10] [4].

Table 2: Stereochemical Influence on Nomifensine and Metabolite Activity

CompoundConfigurationRelative DAT Inhibition Potency (Ki, nM)Key Pharmacological Effect (vs. Racemate)Metabolic Route
(S)-NomifensineS-enantiomer26 (Human DAT) [6]Primary active isomer; potent locomotor activationCYP2D6/CYP3A4
(R)-NomifensineR-enantiomer~130 (Estimated)Significantly weaker DAT inhibitionCYP2D6/CYP3A4
M1 MetaboliteRetains parent S-configSimilar to (S)-Nomifensine [10]Induces striatal hyperactivity & stereotypyAromatic hydroxylation
M3 MetaboliteRetains parent S-config>1000 (Estimated) [10]Weak or inactive in dopaminergic testsAltered aromatic hydroxylation/methoxylation

Role of Maleate Counterion in Pharmacokinetic Stability

The conversion of nomifensine free base to its maleate salt (1:1 stoichiometry, CAS 32795-47-4) was a critical optimization step driven by physicochemical limitations of the base. Maleate (the hydrogen maleate anion, HMa⁻) was selected based on the pKa rule: The free base (pKa ~8.5) and maleic acid (pKa1 = 1.9, pKa2 = 6.1) exhibit a ΔpKa > 2 (between the base and HMa⁻), ensuring robust salt formation and solid-state stability [5] [8]. This salt offered distinct advantages:

  • Enhanced Aqueous Solubility & Dissolution: The free base exhibits poor aqueous solubility (<0.1 mg/mL). Nomifensine maleate achieves significantly higher solubility (>2 mg/mL in acidic pH), crucial for oral absorption. This occurs via protonation of the tertiary amine forming the water-soluble nomifensine⁺-HMa⁻ ion pair. Maximum solubility occurs at pH ~4.5, corresponding to the formation of the monovalent cation paired with the monovalent maleate anion [2] [6].
  • Solid-State Stability: Maleate salts generally offer favorable crystal packing. While specific nomifensine maleate polymorph data is limited in the literature, maleate salts often demonstrate lower hygroscopicity compared to highly hydrophilic salts like hydrochloride. Reduced water uptake minimizes hydrolytic degradation pathways. Furthermore, the maleate anion itself, while potentially reactive as an α,β-unsaturated carboxylate, proved compatible with nomifensine under standard storage conditions, unlike initial instability observed with other salts (e.g., besylate instability issues in other drugs like amlodipine led to a switch to maleate initially, though poor manufacturability later prompted a switch to besylate for amlodipine) [5] [8].
  • Absorption and Bioavailability: The solubility profile of the maleate salt ensured dissolution in the stomach (pH 1-3) and upper small intestine (pH 4.5-6.5), facilitating absorption. While absolute oral bioavailability varied (estimated 20-70%), this was attributed primarily to first-pass metabolism rather than solubility limitations. The maleate salt provided near-complete dissolution (dose/solubility ratio <1 for typical doses), classifying it favorably under BCS guidelines (Class I or III) regarding solubility [2] [7].

The maleate counterion also posed formulation considerations. Its potential for Michael addition reactions with primary amines (like the 8-amino group of nomifensine) required careful control of formulation pH and moisture content. Excipient compatibility studies were essential to prevent trace reactions affecting potency during storage. Cyclodextrins (γ-CD, HPγ-CD) were explored to further enhance solubility and potentially shield the amine from maleate reactivity, forming stable complexes primarily with the monovalent nomifensine cation [2].

Table 3: Physicochemical Properties of Nomifensine Maleate vs. Free Base

PropertyNomifensine Free BaseNomifensine Maleate (1:1)Impact of Salt Formation
Chemical FormulaC₁₆H₁₈N₂C₁₆H₁₈N₂·C₄H₄O₄Addition of acidic counterion
Molecular Weight238.33 g/mol354.40 g/mol~48.7% increase due to maleate
Melting Point~180°C [7]~180-185°C (dec)Similar MP, different crystal structure
Aqueous Solubility<0.1 mg/mL (pH 7)~2.2 mg/mL (pH 4.5, 22-23°C) [6]>20-fold increase at optimal pH
pHmax (Solubility)N/A~4.5 [2]Point of maximum solubility (ion pair)
HygroscopicityLow (data inferred)LowSuitable for standard formulation
Primary Degradation RiskOxidation (aromatic amine)Oxidation + Potential Michael additionRequires controlled pH/excipients

Properties

CAS Number

24524-90-1

Product Name

Nomifensine maleate

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GEOCVSMCLVIOEV-BTJKTKAUSA-N

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Synonyms

Hoe 984
Hoe-984
Hoe984
Linamiphen
Maleate, Nomifensine
Merital
Nomifensin
Nomifensine
Nomifensine Maleate
Nomifensine Maleate (1:1)

Canonical SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O

Isomeric SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.